BenchChemオンラインストアへようこそ!

Vamotinib

Kinase Selectivity Off-Target Toxicity Cardiovascular Safety

Procure Vamotinib for research on resistant leukemias. This third-generation TKI is specifically engineered to inhibit the T315I 'gatekeeper' mutant (IC50 0.78 nM), a critical gap left by first- and second-generation inhibitors. Its key differentiator is a restricted kinase selectivity profile—inhibiting only 11 kinases vs. 47 for ponatinib—mitigating off-target cardiovascular toxicities in your models. Choose this compound to establish robust T315I-positive CML/Ph+ ALL disease models or as a benchmark for kinome-wide selectivity screens.

Molecular Formula C29H27F3N6O
Molecular Weight 532.6 g/mol
CAS No. 1416241-23-0
Cat. No. B10786111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVamotinib
CAS1416241-23-0
Molecular FormulaC29H27F3N6O
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=NN=C5N4C=CC=C5
InChIInChI=1S/C29H27F3N6O/c1-20-6-7-22(17-21(20)9-11-27-35-34-26-5-3-4-12-38(26)27)28(39)33-24-10-8-23(25(18-24)29(30,31)32)19-37-15-13-36(2)14-16-37/h3-8,10,12,17-18H,13-16,19H2,1-2H3,(H,33,39)
InChIKeySLIVDYMORZGPLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vamotinib (PF-114) for Procurement: A Third-Generation BCR-ABL Inhibitor for T315I-Mutated Ph+ Leukemia Research


Vamotinib (PF-114) is an orally bioavailable, third-generation ATP-competitive tyrosine kinase inhibitor (TKI) specifically designed to target wild-type and mutated BCR-ABL isoforms, including the clinically significant 'gatekeeper' T315I mutation that confers resistance to first- and second-generation TKIs [1]. As a synthetic organic compound with the chemical formula C29H27F3N6O and a molecular weight of 532.57 g/mol, its structure is claimed in patent WO2012173521 [2]. Unlike earlier generation inhibitors, Vamotinib was developed with explicit design specifications to maintain high potency against the T315I mutant while achieving an improved kinase selectivity profile to mitigate off-target toxicities, making it a critical tool for advanced chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) research [3].

Why Vamotinib Cannot Be Substituted with First- or Second-Generation BCR-ABL Inhibitors


Inhibitor selection in BCR-ABL-driven leukemias is critically dependent on the mutation profile of the target kinase. First- and second-generation TKIs, such as imatinib, dasatinib, and nilotinib, are ineffective against the T315I 'gatekeeper' mutation due to steric hindrance in the ATP-binding pocket, rendering these compounds clinically useless for a significant subset of resistant patients [1]. While the third-generation inhibitor ponatinib is active against T315I, its broad kinome inhibition profile (suppressing the activity of 47 kinases by >90% at 100 nM) is associated with severe cardiovascular toxicities, including vascular occlusive events [2]. Vamotinib was specifically engineered to address this gap by combining potent T315I inhibitory activity with a significantly more restricted kinase selectivity profile (inhibiting only 11 kinases by >90% at the same concentration), thereby offering a unique balance of efficacy and safety that cannot be achieved by generic substitution with any other commercially available BCR-ABL inhibitor [2]. The quantitative evidence below details this specific differentiation.

Quantitative Evidence Guide: Vamotinib vs. Ponatinib, Dasatinib, and Nilotinib for Scientific Selection


Superior Kinase Selectivity Profile: Vamotinib Exhibits 4.3-Fold Fewer Off-Target Kinase Interactions Than Ponatinib

In a standardized kinase profile screen conducted at a clinically relevant concentration of 100 nM, Vamotinib (PF-114) demonstrated a significantly narrower off-target inhibition spectrum compared to the third-generation comparator ponatinib and the second-generation comparator dasatinib. Vamotinib inhibited the activity of only 11 kinases by ≥90%, whereas ponatinib suppressed 47 kinases and dasatinib suppressed 36 kinases at the same concentration [1]. This restricted profile is a critical design feature intended to reduce the risk of dose-limiting toxicities, particularly the vascular occlusive events associated with ponatinib's broader kinome engagement [2].

Kinase Selectivity Off-Target Toxicity Cardiovascular Safety

Potent Inhibition of T315I Gatekeeper Mutation: Vamotinib Demonstrates Comparable Potency to Ponatinib Against Imatinib-Resistant Target

Vamotinib potently inhibits the BCR-ABL kinase domain harboring the T315I mutation, a key resistance mechanism that renders first- and second-generation TKIs ineffective. In cell-free enzymatic assays, Vamotinib inhibited ABL(T315I) with an IC50 of 0.78 nM [1]. This potency is comparable to that of ponatinib, the only other third-generation TKI approved for T315I-positive disease, which has reported IC50 values for T315I ranging from 1.6 nM to 2.0 nM in similar assays [2]. In stark contrast, imatinib exhibits IC50 values >22,000 nM against T315I, confirming its complete lack of activity against this mutation [3].

T315I Mutation Drug Resistance Enzymatic Assay

Broad-Spectrum Mutant Coverage: Vamotinib Maintains Sub-10 nM Potency Against Eight Additional Clinically Relevant BCR-ABL Mutations

Beyond the T315I gatekeeper, clinical resistance to second-generation TKIs often emerges through a diverse panel of kinase domain mutations. Vamotinib has been profiled against a comprehensive panel of these mutants and maintains potent inhibitory activity (IC50 < 10 nM) against eight additional clinically relevant mutations, including E255K, F317I, G250E, H396P, M351T, Q252H, and Y253F [1]. This broad-spectrum coverage is essential for suppressing the outgrowth of resistant clones in heterogeneous tumor populations. While ponatinib also demonstrates broad mutant coverage, it does so at the cost of significantly broader off-target kinase engagement as documented in Evidence Item 1.

Mutant Coverage Resistance Mutations Biochemical Profiling

Clinical Translation: Phase 1 Evidence of Cytogenetic and Molecular Responses in Heavily Pre-Treated T315I-Positive CML Patients

The translational potential of Vamotinib's preclinical profile is supported by clinical data from a Phase 1 dose-escalation study in 51 subjects with CML who had failed at least one second-generation TKI or harbored the BCR-ABL T315I mutation. Notably, among 16 subjects with the T315I mutation, 5 (31%) achieved a clinical response, including 3 subjects with a Complete Hematologic Response (CHR), 3 with a Major Cytogenetic Response (MCyR), and 1 with a Complete Cytogenetic Response (CCyR) [1]. The best safety/efficacy dose was identified as 300 mg daily, at which 6 of 7 subjects (86%) achieved MCyR and 4 of 9 subjects (44%) achieved a Major Molecular Response (MMR) who had not had these responses at enrollment [1]. Furthermore, 2 of 5 subjects who had failed prior ponatinib therapy still achieved a CHR with Vamotinib, suggesting a potential non-cross-resistant profile [1].

Clinical Efficacy Phase 1 Trial Cytogenetic Response

Optimal Research and Industrial Application Scenarios for Vamotinib Based on Quantitative Differentiation


Modeling T315I-Driven Resistance in Ph+ Leukemia Cell Lines and Xenografts

Vamotinib is the compound of choice for establishing and maintaining T315I-positive CML and Ph+ ALL disease models due to its confirmed sub-nanomolar IC50 (0.78 nM) against this critical resistance mutation [1]. Its potent inhibition of T315I, combined with broad coverage of eight other clinically relevant mutations, ensures that the drug pressure applied in long-term culture or in vivo studies is highly specific to the BCR-ABL target, minimizing the confounding effects of off-target kinase inhibition [2]. This is particularly crucial for generating robust, interpretable data on resistance mechanisms and for evaluating the efficacy of novel combination therapies.

Kinase Selectivity Profiling and Off-Target Liability Assessment

For CROs and academic core facilities conducting kinome-wide selectivity screens, Vamotinib serves as an essential benchmark for a highly selective BCR-ABL inhibitor. Its profile—suppressing only 11 kinases by >90% at 100 nM—provides a critical reference point against which to assess the selectivity of novel pan-BCR-ABL inhibitors or next-generation compounds [3]. It is the ideal reference compound for studies aiming to correlate a narrow kinase inhibition profile with a reduced cardiovascular toxicity risk, as its selectivity is quantitatively superior to the clinically relevant comparator ponatinib [3].

Development and Validation of BCR-ABL Diagnostic and Companion Diagnostic Assays

The well-characterized and quantitative potency of Vamotinib against a broad panel of BCR-ABL mutants (IC50 values from 0.49 nM for wild-type to 12 nM for Q252H) makes it an ideal reference standard for developing and validating cell-based or biochemical assays designed to detect BCR-ABL kinase activity and its inhibition [2]. Its use as a positive control in assays for new diagnostic kits ensures assay sensitivity and specificity, particularly for detecting the presence of T315I and other resistance mutations in patient samples.

Preclinical Assessment of Therapeutic Strategies for Ponatinib-Intolerant or Resistant CML

Given that Vamotinib demonstrated clinical activity in a subset of patients who had failed prior ponatinib therapy in a Phase 1 trial [4], it represents a uniquely valuable research tool for investigating non-cross-resistant mechanisms of action. It is the preferred compound for preclinical studies exploring therapeutic sequencing, combination strategies, or the development of biomarkers for response to third-generation TKIs in the context of prior ponatinib failure. Its improved selectivity profile further supports its use in models where minimizing cardiovascular off-target effects is a key experimental variable [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vamotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.